![molecular formula C12H20N2O B2927036 N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide CAS No. 1341421-27-9](/img/structure/B2927036.png)
N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide, also known as CM-157, is a novel compound that has recently gained attention in the field of neuroscience. CM-157 is a selective and potent agonist of the sigma-2 receptor, which is a protein that is found in high concentrations in the central nervous system.
作用机制
The sigma-2 receptor is a protein that is involved in a variety of cellular processes, including cell proliferation, apoptosis, and intracellular signaling. N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide is a selective and potent agonist of the sigma-2 receptor, and has been shown to modulate the activity of several signaling pathways in the brain. N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide has also been shown to increase the expression of several neurotrophic factors, which are proteins that promote the growth and survival of neurons.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide has been shown to have several biochemical and physiological effects in animal models. Studies have shown that N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide can increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin, in the brain. N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide has also been shown to increase the levels of several neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).
实验室实验的优点和局限性
One advantage of N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide is its selectivity and potency as an agonist of the sigma-2 receptor. This allows for more precise targeting of the receptor and reduces the likelihood of off-target effects. However, one limitation of N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide is its complex synthesis method, which requires expertise in organic chemistry.
未来方向
There are several future directions for research on N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide. One area of interest is the potential therapeutic applications of N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide for neurological disorders, such as Alzheimer's disease and traumatic brain injury. Another area of interest is the mechanism of action of N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide, and how it modulates the activity of the sigma-2 receptor and other signaling pathways in the brain. Additionally, there is interest in developing more efficient synthesis methods for N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide, which could facilitate its use as a research tool and potential therapeutic agent.
合成方法
The synthesis of N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide is a multi-step process that involves the use of several chemical reagents and techniques. The first step involves the synthesis of a key intermediate, which is then converted into the final product through a series of chemical reactions. The synthesis of N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide is a complex process that requires expertise in organic chemistry.
科学研究应用
N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide has been studied extensively in vitro and in vivo, and has shown promise as a potential therapeutic agent for a variety of neurological disorders. Studies have shown that N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide has neuroprotective and neurorestorative properties, and can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
属性
IUPAC Name |
N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c15-11(14-8-9-1-2-9)10-7-12(10)3-5-13-6-4-12/h9-10,13H,1-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXULJQXCQLOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2CC23CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dispiro[2.0.34.13]octan-6-amine](/img/structure/B2926953.png)
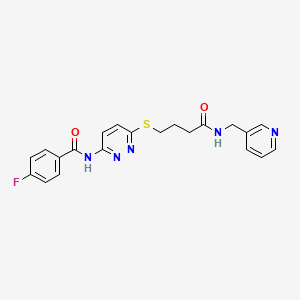
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2926955.png)
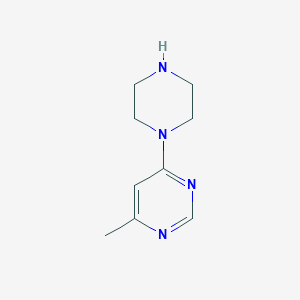
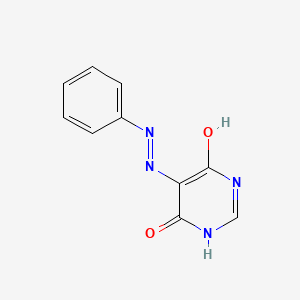


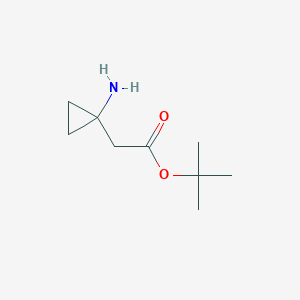
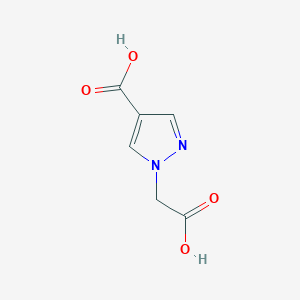
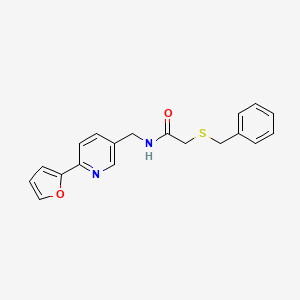
![2-(4-fluorophenyl)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2926968.png)


![1-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2926975.png)